molecular formula C8H6ClN B2474569 2-Chloro-4-ethynylaniline CAS No. 950601-93-1

2-Chloro-4-ethynylaniline

Cat. No.: B2474569
CAS No.: 950601-93-1
M. Wt: 151.59
InChI Key: KGJRKZUOVFCSRJ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylaniline: is an organic compound with the molecular formula C8H6ClN It is characterized by the presence of a chloro group at the second position and an ethynyl group at the fourth position on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-ethynylaniline involves the Sonogashira coupling reaction . This reaction typically uses 2-chloro-4-iodoaniline as a starting material, which is then coupled with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide . The reaction is carried out in an organic solvent such as tetrahydrofuran under an inert atmosphere. After the coupling reaction, the trimethylsilyl protecting group is removed using tetrabutylammonium fluoride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as or in polar aprotic solvents like .

    Sonogashira Coupling: , , and in .

    Oxidation: or in acidic conditions.

    Reduction: or in anhydrous solvents.

Major Products:

    Substituted Anilines: Products from nucleophilic aromatic substitution.

    Extended Alkynes: Products from further Sonogashira coupling.

    Quinones and Hydroquinones: Products from oxidation and reduction reactions.

Scientific Research Applications

2-Chloro-4-ethynylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynylaniline involves its ability to participate in nucleophilic aromatic substitution reactions. The chloro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ethynyl group can also participate in Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with other alkynes or aryl halides. These reactions are facilitated by the presence of palladium catalysts and copper(I) iodide , which help to activate the reactants and promote the formation of the desired products .

Comparison with Similar Compounds

    2-Chloroaniline: Similar structure but lacks the ethynyl group.

    4-Ethynylaniline: Similar structure but lacks the chloro group.

    2-Bromo-4-ethynylaniline: Similar structure with a bromo group instead of a chloro group.

Uniqueness: 2-Chloro-4-ethynylaniline is unique due to the presence of both a chloro and an ethynyl group on the aniline ring. This combination of functional groups allows for a diverse range of chemical reactions and applications that are not possible with the individual compounds alone. The chloro group enhances the reactivity of the aromatic ring towards nucleophiles, while the ethynyl group provides a site for further functionalization through coupling reactions .

Properties

IUPAC Name

2-chloro-4-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJRKZUOVFCSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950601-93-1
Record name 2-chloro-4-ethynylaniline
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